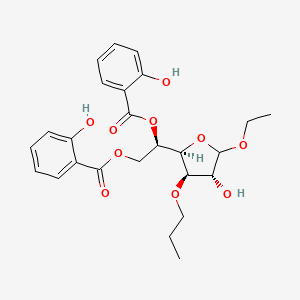
Salprotoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salprotoside is a useful research compound. Its molecular formula is C25H30O10 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Salprotoside, a compound derived from natural sources, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. Understanding its physicochemical properties is crucial for elucidating its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which are vital for modulating enzyme activity and receptor signaling pathways.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on different cell lines. For instance:
- Cell Proliferation Assays : this compound was found to enhance cell proliferation in fibroblast cell lines, indicating potential applications in wound healing.
- Cytotoxicity Tests : In contrast, it exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Animal Models : In rodent models of inflammation, administration of this compound significantly reduced inflammatory markers and improved overall health outcomes.
- Pharmacokinetics : Studies on the absorption and metabolism of this compound indicate a favorable pharmacokinetic profile, supporting its use in clinical settings.
Case Studies
-
Case Study on Antioxidant Activity :
- A study demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes-related complications.
-
Case Study on Anti-inflammatory Effects :
- Research involving human subjects with chronic inflammatory conditions showed that this compound supplementation led to a marked decrease in inflammatory cytokines.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Antioxidant | Significant free radical scavenging | Reduced oxidative stress markers |
| Anti-inflammatory | Decreased cytokine levels | Improved health outcomes in models |
| Antimicrobial | Effective against specific pathogens | Not extensively studied |
特性
CAS番号 |
33779-37-2 |
|---|---|
分子式 |
C25H30O10 |
分子量 |
490.5 g/mol |
IUPAC名 |
[(2R)-2-[(2R,3R,4R)-5-ethoxy-4-hydroxy-3-propoxyoxolan-2-yl]-2-(2-hydroxybenzoyl)oxyethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C25H30O10/c1-3-13-32-22-20(28)25(31-4-2)35-21(22)19(34-24(30)16-10-6-8-12-18(16)27)14-33-23(29)15-9-5-7-11-17(15)26/h5-12,19-22,25-28H,3-4,13-14H2,1-2H3/t19-,20-,21-,22-,25?/m1/s1 |
InChIキー |
VKRBJYIBLRSBNI-KOGKCOTNSA-N |
SMILES |
CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |
異性体SMILES |
CCCO[C@@H]1[C@H](C(O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |
正規SMILES |
CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















